1,3-Dibromoacetone

Chemical Biology Toxicology Disinfection Byproduct Research

Procure 1,3-Dibromoacetone (CAS 816-39-7) as a high-purity, bifunctional alkylating agent for heterocyclic scaffold construction (imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles), cytotoxic benchmarking (LC50 1.5 μM in CHO cells), and 5 Å active-site crosslinking of cysteine proteases. Its unique 2:3 conformational equilibrium and superior electrophilicity versus 1,3-dichloroacetone ensure reproducible crosslinking kinetics and reaction fidelity. Avoid generic haloketone substitution to prevent compromised yields and data interpretability.

Molecular Formula C3H4Br2O
Molecular Weight 215.87 g/mol
CAS No. 816-39-7
Cat. No. B016897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromoacetone
CAS816-39-7
Synonyms1,3-Dibromo-2-propanone;  Bis(bromomethyl) Ketone;  NSC 249810; 
Molecular FormulaC3H4Br2O
Molecular Weight215.87 g/mol
Structural Identifiers
SMILESC(C(=O)CBr)Br
InChIInChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2
InChIKeyLQQKDSXCDXHLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromoacetone (CAS 816-39-7): Bifunctional Electrophile Properties and Procurement Considerations for Organic Synthesis and Chemical Biology Research


1,3-Dibromoacetone (CAS 816-39-7) is a symmetrical α,α'-dibromoketone characterized by two electrophilic bromomethyl groups flanking a central carbonyl [1]. As a bifunctional alkylating agent, it serves as a versatile C3 building block for the construction of heterocyclic scaffolds, including imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles [2]. The compound exists as a 2:3 conformational mixture of gauche-gauche and gauche-cis forms in solution, with the bromine atoms positioned on opposite sides of the carbon atom plane [3]. While its potent electrophilicity enables rapid crosslinking in biochemical applications, this same property necessitates stringent storage conditions due to marked sensitivity to moisture, light, and heat .

Why 1,3-Dibromoacetone Cannot Be Interchanged with Common α-Haloketone Alternatives


Generic substitution of 1,3-dibromoacetone with other α-haloketones such as 1,3-dichloroacetone, chloroacetone, or bromoacetone is precluded by two critical factors. First, the presence of two bromine atoms imparts a unique conformational landscape—specifically a 2:3 mixture of gauche-gauche and gauche-cis forms [1]—that fundamentally alters its intermolecular packing and reactivity profile compared to its chlorinated or mono-brominated counterparts. Second, and more critically, the divergent leaving group propensity of bromine versus chlorine translates into differential crosslinking kinetics and cytotoxic potencies that directly impact experimental outcomes in both synthetic and biological systems [2]. Selecting an alternative haloketone without acknowledging these structural and mechanistic divergences risks compromising reaction fidelity, yield, and interpretability of results.

Quantitative Comparative Evidence for 1,3-Dibromoacetone Differentiation


Comparative Cytotoxic Potency: 1,3-Dibromoacetone Versus 1,3-Dichloroacetone and Bromoacetone in Mammalian Cells

In a direct head-to-head cytotoxicity assessment using Chinese hamster ovary (CHO) cells, 1,3-dibromoacetone exhibited an LC50 of 1.5 ± 0.19 μM. This places its cytotoxic potency between that of 1,3-dichloroacetone (LC50 = 1.0 ± 0.20 μM) and bromoacetone (LC50 = 1.9 ± 0.49 μM) [1]. The data confirm that bromination at both α-positions confers a cytotoxic profile distinct from mono-brominated or di-chlorinated analogs, with implications for its use in cellular assays and as a model disinfection byproduct (DBP).

Chemical Biology Toxicology Disinfection Byproduct Research

Bifunctional Crosslinking Distance: Proximity Mapping of Active-Site Residues in Cysteine Proteases

1,3-Dibromoacetone irreversibly inhibits ficin and stem-bromelain through a sequential alkylation mechanism, first reacting with the active-site cysteine residue and subsequently with a second nucleophile. This bifunctional reactivity allowed researchers to establish that a histidine residue lies within a 5 Å locus of the active-site cysteine in both enzymes [1]. In contrast, the related reagent 2-bromo-3-(5-imidazolyl)propionic acid, while capable of affinity labeling, lacks the symmetrical bifunctionality required for intramolecular crosslinking [2].

Enzymology Protein Chemistry Affinity Labeling

Differential Reactivity in Heterocycle Synthesis: 1,3-Dibromoacetone Versus 1,3-Dichloroacetone with 2-Aminoazaheterocycles

1,3-Dibromoacetone reacts with 2-aminoazines and 2-aminoazoles to yield isolable quaternary salt intermediates that subsequently cyclize to imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles bearing a bromomethyl substituent [1]. While analogous condensations were carried out with 1,3-dichloroacetone, the higher electrophilicity of the bromine atoms in 1,3-dibromoacetone facilitates more rapid and complete initial alkylation, thereby influencing reaction yields and product distribution in heterocycle-forming sequences [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Conformational Equilibrium Distinction: 1,3-Dibromoacetone Versus Chlorinated and Mono-Brominated Analogs

Dipole moment and polarizability measurements in CCl₄ solution reveal that 1,3-dibromoacetone exists as a 2:3 mixture of gauche-gauche and gauche-cis conformers, with the bromine atoms positioned on opposite sides of the carbon atom plane [1]. This conformational distribution differs from that of 1,3-dibromo-3-methyl-2-butanone (5:1 mixture of two gauche forms) [1] and is distinct from the conformational preferences of mono-brominated ketones, which adopt primarily gauche orientations of the C=O and C-Br bonds [1].

Physical Organic Chemistry Conformational Analysis Computational Chemistry

High-Impact Application Scenarios for 1,3-Dibromoacetone Based on Quantitative Evidence


Calibrated Cytotoxicity Reference Standard for Disinfection Byproduct (DBP) Research

Given its precisely quantified LC50 of 1.5 ± 0.19 μM in CHO cells [1], 1,3-dibromoacetone serves as a robust internal standard for benchmarking the cytotoxic potency of novel or uncharacterized haloketone DBPs in drinking water monitoring studies. Its intermediate toxicity relative to 1,3-dichloroacetone and bromoacetone makes it particularly valuable for constructing dose-response calibration curves and validating QSAR models of haloketone cytotoxicity.

Active-Site Proximity Mapping in Cysteine Proteases

The established 5 Å crosslinking span of 1,3-dibromoacetone between active-site cysteine and histidine residues [1] makes it an indispensable tool for structural enzymologists investigating the catalytic machinery of papain-like cysteine proteases. When used in conjunction with monofunctional affinity labels, it enables the precise triangulation of nucleophilic residues within enzyme active sites, facilitating rational inhibitor design.

Synthesis of Bromomethyl-Substituted Imidazo[1,2-a]Heterocycle Libraries

The superior electrophilicity of 1,3-dibromoacetone relative to 1,3-dichloroacetone in condensations with 2-aminoazaheterocycles [1] renders it the reagent of choice for medicinal chemists engaged in the parallel synthesis of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole scaffolds. The resulting bromomethyl substituent provides a synthetic handle for subsequent diversification via nucleophilic substitution or cross-coupling reactions.

Conformational Probe in Physical Organic Chemistry Studies

The well-defined 2:3 conformational equilibrium of 1,3-dibromoacetone in solution [1] qualifies it as a model system for investigating the interplay between molecular conformation and reactivity in α-haloketones. Computational chemists and physical organic researchers can utilize this compound to parameterize force fields and validate theoretical models of conformational energy landscapes in bifunctional electrophiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibromoacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.